4-[(2,3-Dichlorophenyl)carbonyl]morpholine
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Overview
Description
4-[(2,3-Dichlorophenyl)carbonyl]morpholine is a chemical compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.12 g/mol . It is also known by its IUPAC name, 4-(2,3-dichlorobenzoyl)morpholine . This compound is characterized by the presence of a morpholine ring bonded to a 2,3-dichlorophenyl carbonyl group.
Preparation Methods
The synthesis of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine typically involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-[(2,3-Dichlorophenyl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,3-Dichlorophenyl)carbonyl]morpholine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural properties.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 4-[(2,3-Dichlorophenyl)carbonyl]morpholine include other benzoyl morpholine derivatives, such as:
- 4-[(2,4-Dichlorophenyl)carbonyl]morpholine
- 4-[(3,4-Dichlorophenyl)carbonyl]morpholine
- 4-[(2,3-Difluorophenyl)carbonyl]morpholine
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of the 2,3-dichlorophenyl group and the morpholine ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABJKUEKXNLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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